tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is a complex organic compound with the molecular formula C9H18N2O3. This compound is notable for its unique structure, which includes a tert-butyl group, a hydroxyazetidine ring, and a cyclopropyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the hydroxyazetidine intermediate, which is then reacted with a cyclopropylmethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxyazetidine ring and cyclopropyl group can interact with enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar in structure but with a different hydroxy group placement.
(3-Piperidinylmethyl)-carbamic acid tert-butyl ester: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is unique due to its combination of a hydroxyazetidine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2355333-05-8 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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